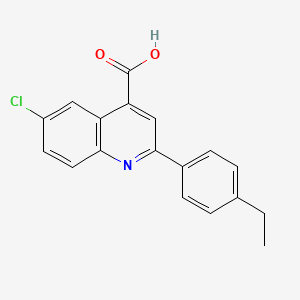

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C18H14ClNO2 . This compound is part of a broader class of quinoline derivatives known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or nano ZnO are employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines:

- HepG2 (liver cancer) : IC50 values ranging from 7.7 to 14.0 µg/ml.

- HCT116 (colon cancer) : Similar cytotoxicity observed.

These findings suggest its potential as a candidate for further drug development aimed at cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Research Findings and Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Studies : Research has indicated selective cytotoxicity towards cancer cells while sparing healthy cells. Flow cytometry and fluorescence microscopy techniques were employed to analyze cell cycle arrest and apoptosis mechanisms .

- Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have yielded promising results, suggesting it could serve as a basis for new antibiotic therapies .

- Enzyme Inhibition Studies : The compound's role in inhibiting specific enzymes has been documented, highlighting its potential utility in biochemical assays .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid: A structurally related compound with different substituents on the quinoline ring.

Uniqueness

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethylphenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Biologische Aktivität

6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The primary biological targets of this compound include topoisomerase II and alkaline phosphatases .

- Topoisomerase II Inhibition : This compound inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells. The mechanism involves the stabilization of the enzyme-DNA complex, preventing DNA replication and transcription.

- Alkaline Phosphatases Inhibition : By inhibiting alkaline phosphatases, the compound disrupts phosphate metabolism and signal transduction pathways, which are critical for various cellular functions.

Biochemical Pathways

The inhibition of these targets affects several biochemical pathways:

- DNA Damage Response : The interference with topoisomerase II can trigger cellular responses to DNA damage, leading to cell cycle arrest and apoptosis.

- Phosphate Metabolism : Inhibition of alkaline phosphatases can alter cellular signaling pathways that depend on phosphate groups, impacting processes such as cell growth and differentiation.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has shown promising results against HepG2 and HCT116 cell lines with IC50 values ranging from 7.7 to 14.0 µg/ml .

- The compound's mechanism includes inducing apoptosis through DNA damage pathways, making it a candidate for further anticancer drug development .

- Antimicrobial Properties :

- Enzyme Inhibition Studies :

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Eigenschaften

IUPAC Name |

6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDXIZSQZHZIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392780 | |

| Record name | 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897559-96-5 | |

| Record name | 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897559-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.